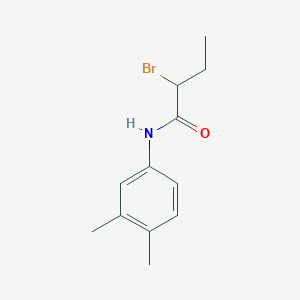

2-bromo-N-(3,4-dimethylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

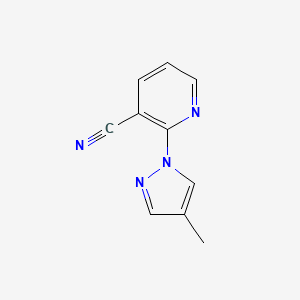

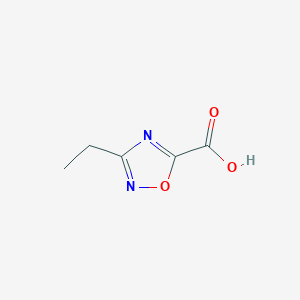

2-bromo-N-(3,4-dimethylphenyl)butanamide is a chemical compound with the empirical formula C12H16BrNO . It has a molecular weight of 270.17 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound isCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C . This indicates that the compound contains a bromine atom attached to a butanamide group, and a 3,4-dimethylphenyl group attached to the nitrogen of the butanamide. Physical And Chemical Properties Analysis

2-bromo-N-(3,4-dimethylphenyl)butanamide is a solid compound . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Chiral Organocatalyst

2-bromo-N-(3,4-dimethylphenyl)butanamide has been noted as a chiral organocatalyst used in asymmetric reduction processes. It's involved in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This compound is a white or yellowish white powder with specific melting points and optical rotation characteristics. Its solubility in chloroform at room temperature has been described, and it can be synthesized efficiently through a process involving N-methylation, mixed anhydride generation, and amide formation (Noshi, 2014).

Analytical Chemistry Application

The compound has been indirectly involved in analytical chemistry for the determination of bromide in various samples. It's associated with a pre-column reaction process where bromide reacts with specific agents to form bromophenols, which are then extracted and analyzed via gas chromatography–mass spectrometry. This method is significant in analyzing bromide in complex matrices like sea water, table salt, and concentrated hydrochloric acid, showcasing high precision and tolerance to high concentrations of ionic impurities and acidity (Mishra et al., 2001).

Enzyme Inhibition Studies

The compound's derivatives have been synthesized and tested for their inhibitory properties against human cytosolic carbonic anhydrase II isozyme. This study is crucial as the inhibition of this enzyme is valuable for treating various conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. The synthesized compounds showed inhibitory capacities, suggesting their potential as leads for novel inhibitor drugs (Balaydın et al., 2012).

Synthesis of Thiazole Derivatives

2-bromo-N-(3,4-dimethylphenyl)butanamide has been used in the synthesis of new thiazole derivatives. These derivatives are synthesized through various reactions and have potential fungicidal activity. This aspect is crucial in agricultural science for developing new fungicides (Bashandy et al., 2008).

Catalysis in Polymerization

The compound has been mentioned in the context of synthesizing catalyst precursors for alkyne metathesis, a chemical reaction essential in the field of materials science and organic synthesis (Zhang et al., 2007).

Propriétés

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHUKGLYVAKURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,4-dimethylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)

![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)